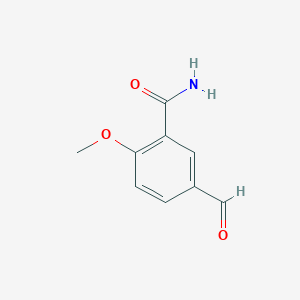
3-Carbamoyl-4-methoxy-benzaldehyde
Cat. No. B8410872
M. Wt: 179.17 g/mol
InChI Key: ZRROFQMEXRNWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369226B1
Procedure details


3-Bromo-anisaldehyde (8.0 g, 37.2 mmol) and copper cyanide (4.0 g, 44.67 mmol) were stirred in DMF (100 mL) at 150° C. for 16 h. To this was added an iron nitrate solution (20 g iron(III) nitrate, 6 mL concentrated HCl, 40 mL H2O), and the mixture stirred 10 min before it was allowed to cool to 23° C. The reaction was then diluted with H2O (200 mL) and extracted with CHCl3 (3×80 mL). organic layers were combined and solvents were removed, taking care to pump off the residual DMF. The brown-green residue was once again dissolved in CHCl3 (100 mL) and washed with 1 N HCl (50 mL) and brine (50 mL). The material was dried (Na2SO4), and solvent was removed to give the crude nitrile as a tan solid. The nitrile was stirred in concentrated H2SO4 (60 mL) at 100° C. for 1 h. The solution was cooled, poured into H2O (250 mL), and extracted with CHCl3 (8×50 mL). Organics were dried (Na2SO4) and concentrated. The resulting solid was recrystallized from methanol to give 2.98 g (45%) of 3-carbamoyl-4-methoxy-benzaldehyde 41 as a white solid. 1H NMR (CDCl3) δ 9.92 (1 H, s), 8.28 (1 , s), 8.00 (1 H, d, J=9.0 Hz), 7.74 (1 H, br s), 7.69 (1 H, br s), 7.33 (1 H, d, J=9.0 Hz), 3.98 (3 H, s); IR (KBr) 3399, 3183, 1676, 1589, 1433, 1262, 1204 cm−1. Anal. (C9H9NO3) C, H, N.



[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Yield
45%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[Cu](C#N)C#N.C[N:18]([CH:20]=[O:21])C>O.OS(O)(=O)=O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>[C:20]([C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6])(=[O:21])[NH2:18] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred 10 min before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3 (3×80 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The brown-green residue was once again dissolved in CHCl3 (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 N HCl (50 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The material was dried (Na2SO4), and solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude nitrile as a tan solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3 (8×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Organics were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)C=1C=C(C=O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.98 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
